molecular formula C13H16N2 B1680171 n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine CAS No. 73625-11-3

n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Cat. No.: B1680171
CAS No.: 73625-11-3
M. Wt: 200.28 g/mol
InChI Key: BQOANWOQEHVATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of RU 28306 involves the synthesis of its indole core structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of RU 28306 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: RU 28306 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

RU 28306 exerts its effects by acting as a serotonin receptor agonist. It selectively binds to the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 2 subtypes, modulating the activity of these receptors. This interaction can influence various neurotransmitter pathways, leading to changes in mood, perception, and cognition . The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in regulating mood and behavior .

Properties

CAS No.

73625-11-3

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N,N-dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

InChI

InChI=1S/C13H16N2/c1-15(2)11-6-9-4-3-5-12-13(9)10(7-11)8-14-12/h3-5,8,11,14H,6-7H2,1-2H3

InChI Key

BQOANWOQEHVATQ-UHFFFAOYSA-N

SMILES

CN(C)C1CC2=C3C(=CNC3=CC=C2)C1

Canonical SMILES

CN(C)C1CC2=C3C(=CNC3=CC=C2)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RU 28306;  RU28306;  RU-28306; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 2
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 3
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 4
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 5
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 6
n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.